molecular formula C13H13ClO4 B1269188 Ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1-benzofuran-2-carboxylate CAS No. 137987-76-9

Ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1-benzofuran-2-carboxylate

Cat. No.: B1269188
CAS No.: 137987-76-9
M. Wt: 268.69 g/mol
InChI Key: GECMCNWALPGVMC-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1-benzofuran-2-carboxylate is a complex organic compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1-benzofuran-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzofuran Core: This can be achieved through a cyclization reaction of a suitable precursor, such as a phenol derivative, with an appropriate reagent like an acid chloride.

    Introduction of Functional Groups: The chloro, formyl, and carboxylate groups are introduced through various substitution reactions. For example, chlorination can be achieved using thionyl chloride, while formylation can be done using formic acid or a formylating agent like Vilsmeier-Haack reagent.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and solvents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 4-chloro-5-carboxy-3-methyl-6,7-dihydro-1-benzofuran-2-carboxylate.

    Reduction: 4-chloro-5-hydroxymethyl-3-methyl-6,7-dihydro-1-benzofuran-2-carboxylate.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1-benzofuran-2-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1-benzofuran-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function. The benzofuran core can also interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1-benzofuran-2-carboxylate can be compared with other benzofuran derivatives, such as:

    Ethyl 4-chloro-3-methyl-6,7-dihydro-1-benzofuran-2-carboxylate: Lacks the formyl group, which may reduce its reactivity and potential biological activity.

    Ethyl 5-formyl-3-methyl-6,7-dihydro-1-benzofuran-2-carboxylate: Lacks the chloro group, which may affect its ability to undergo substitution reactions.

    Ethyl 4-chloro-5-formyl-6,7-dihydro-1-benzofuran-2-carboxylate: Lacks the methyl group, which may influence its steric properties and binding affinity.

Properties

IUPAC Name

ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClO4/c1-3-17-13(16)12-7(2)10-9(18-12)5-4-8(6-15)11(10)14/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECMCNWALPGVMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)CCC(=C2Cl)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354871
Record name ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137987-76-9
Record name ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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